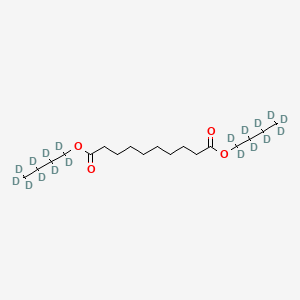
1-Propionyl-eth-lad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propionyl-eth-lad, also known as 1-propionyl-6-ethyl-6-nor-lysergic acid diethylamide, is a psychedelic compound belonging to the lysergamide class. It is an analog of lysergic acid diethylamide (LSD) and is known for its potent psychoactive effects. Research has shown that this compound functions as a prodrug, converting into ETH-LAD in the human body .
Méthodes De Préparation
The synthesis of 1-Propionyl-eth-lad involves several steps, starting from lysergic acid. The process typically includes the following steps:
Acylation: Lysergic acid is first acylated with propionyl chloride to form 1-propionyl-lysergic acid.
Ethylation: The next step involves the ethylation of the nitrogen atom at the 6-position, resulting in 1-propionyl-6-ethyl-lysergic acid.
Diethylamide Formation: Finally, the compound is reacted with diethylamine to form this compound.
Analyse Des Réactions Chimiques
1-Propionyl-eth-lad undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can alter the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the lysergamide structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Propionyl-eth-lad is primarily used in scientific research to study its pharmacological properties and potential therapeutic benefits. Researchers are investigating its effects on the brain to understand better how psychedelics can be used to treat various mental health conditions, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, it is used to study ligand-receptor interactions at the molecular level, contributing to the development of new therapeutics .
Mécanisme D'action
Like other lysergamides, 1-Propionyl-eth-lad exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognitive processes, which are characteristic of psychedelic experiences . The compound’s prodrug nature means it is converted into ETH-LAD in the body, which then exerts its effects through similar pathways .
Comparaison Avec Des Composés Similaires
1-Propionyl-eth-lad is similar to other lysergamides, such as:
ETH-LAD: Known for its potent psychedelic effects and structural similarity to LSD.
1P-LSD: Another prodrug that converts into LSD in the body.
AL-LAD: A lysergamide with a slightly different structure, leading to unique effects.
LSZ: Known for its strong psychedelic effects and structural differences from LSD.
What sets this compound apart is its unique propionyl group, which affects its pharmacokinetics and potency .
Propriétés
Formule moléculaire |
C24H31N3O2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(6aR,9R)-N,N,7-triethyl-4-propanoyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-5-22(28)27-15-16-13-21-19(18-10-9-11-20(27)23(16)18)12-17(14-26(21)8-4)24(29)25(6-2)7-3/h9-12,15,17,21H,5-8,13-14H2,1-4H3/t17-,21-/m1/s1 |
Clé InChI |
MLOFCBXSOAYCIF-DYESRHJHSA-N |
SMILES isomérique |
CCC(=O)N1C=C2C[C@@H]3C(=C[C@H](CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4 |
SMILES canonique |
CCC(=O)N1C=C2CC3C(=CC(CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)

![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
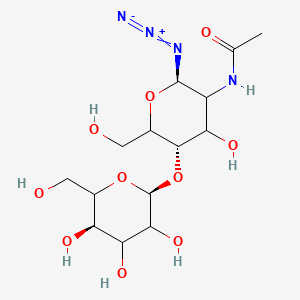
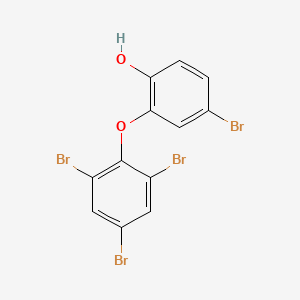
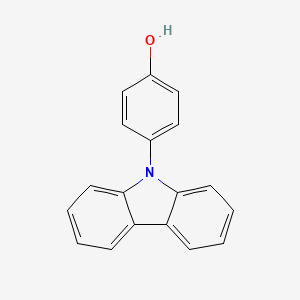
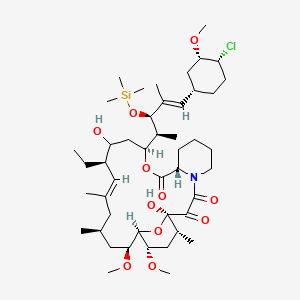
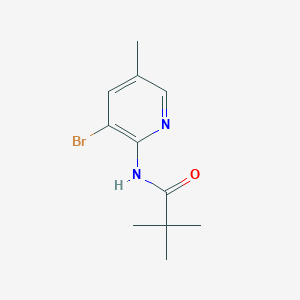
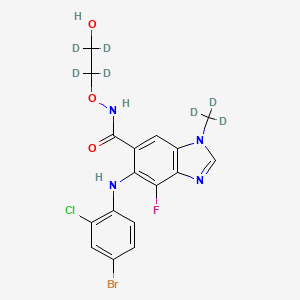
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
